molecular formula C10H17N3O B1182313 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- CAS No. 1219097-40-1

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-

Cat. No.: B1182313
CAS No.: 1219097-40-1
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- is a complex organic compound belonging to the quinolone class. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It is characterized by the presence of a quinoline core, a cyclopropyl group, a fluorine atom, a methoxy group, and a piperazinyl moiety, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperazinyl groups, in particular, contribute to its enhanced solubility and bioavailability compared to other quinolones .

Properties

CAS No.

1219097-40-1

Molecular Formula

C10H17N3O

Molecular Weight

0

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-4-oxo-, potassiuM salt (1:1)

Origin of Product

United States

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